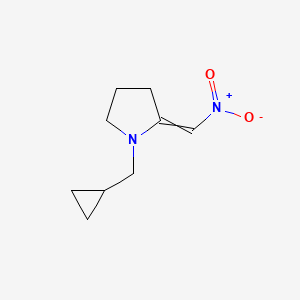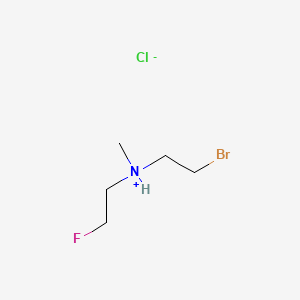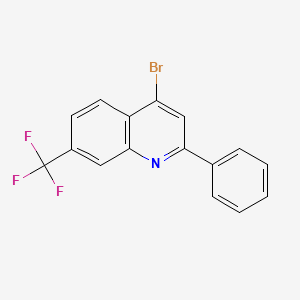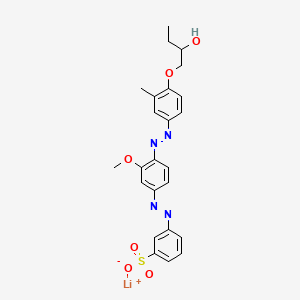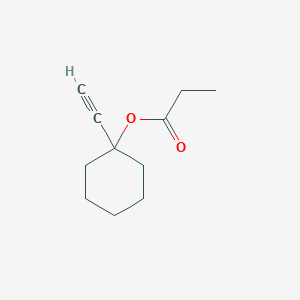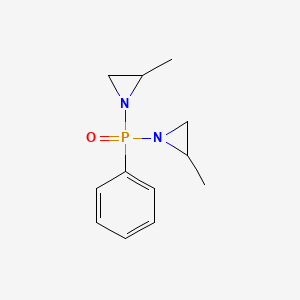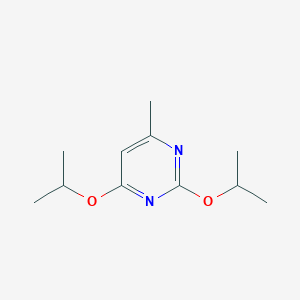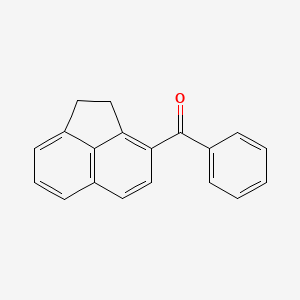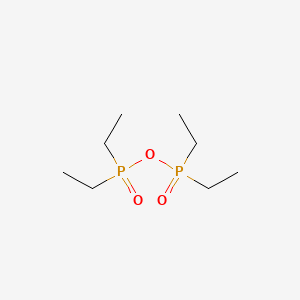
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate is an organic compound that belongs to the class of organothiophosphate compounds. It is characterized by the presence of a dinitrophenyl group, a methylpropyl group, and a carbonothioate moiety. This compound is known for its applications in various fields, including agriculture and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate typically involves the reaction of 2-(1-methylpropyl)-4,6-dinitrophenol with methyl isothiocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-(1-methylpropyl)-4,6-dinitrophenol} + \text{methyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate involves the inhibition of specific enzymes and proteins. The compound interacts with the active sites of these enzymes, leading to the disruption of their normal functions. The molecular targets include enzymes involved in metabolic pathways, which results in the inhibition of essential biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate: Unique due to its specific substitution pattern and functional groups.
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) phosphorothioate: Similar structure but with a phosphorothioate group instead of a carbonothioate group.
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) phosphorodithioate: Contains a phosphorodithioate group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness in scientific research and industrial applications make it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
5389-12-8 |
|---|---|
Molekularformel |
C12H14N2O6S |
Molekulargewicht |
314.32 g/mol |
IUPAC-Name |
(2-butan-2-yl-4,6-dinitrophenyl) methylsulfanylformate |
InChI |
InChI=1S/C12H14N2O6S/c1-4-7(2)9-5-8(13(16)17)6-10(14(18)19)11(9)20-12(15)21-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
AYECJGKYACALJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


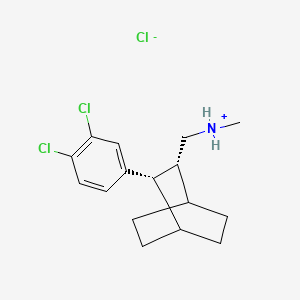

![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
